molecular formula C29H32N8O7 B13864804 N-L-Tartaryl Linagliptin

N-L-Tartaryl Linagliptin

Cat. No.: B13864804
M. Wt: 604.6 g/mol
InChI Key: QIWMXWJOOGDGHN-NLSFWIRASA-N
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Description

N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Linagliptin works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretin hormones, thereby promoting a reduction in blood glucose levels . This compound is a compound of interest due to its potential enhanced pharmacological properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linagliptin involves multiple steps, starting with the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione in the presence of sodium carbonate to yield Linagliptin . The preparation of N-L-Tartaryl Linagliptin would involve similar steps with additional modifications to introduce the tartaryl group.

Industrial Production Methods

Industrial production of Linagliptin focuses on optimizing yield and purity. The process involves the purification of intermediate compounds and converting them into Linagliptin. The preparation of an amorphous form of Linagliptin has also been developed to improve its bioavailability .

Chemical Reactions Analysis

Types of Reactions

N-L-Tartaryl Linagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for cyclization, sodium carbonate for condensation, and various oxidizing agents for degradation studies .

Major Products Formed

The major products formed from these reactions include various degradation products identified through mass spectrometry techniques. These degradation products are crucial for understanding the stability and reactivity of the compound .

Scientific Research Applications

N-L-Tartaryl Linagliptin has several scientific research applications:

Mechanism of Action

N-L-Tartaryl Linagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The prolonged action of these hormones leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-L-Tartaryl Linagliptin include other DPP-4 inhibitors such as:

Uniqueness

This compound is unique due to its potential enhanced pharmacokinetic properties and stability compared to other DPP-4 inhibitors. Its non-linear pharmacokinetic profile, minimal renal clearance, and concentration-dependent protein binding distinguish it from other similar compounds .

Properties

Molecular Formula

C29H32N8O7

Molecular Weight

604.6 g/mol

IUPAC Name

(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid

InChI

InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1

InChI Key

QIWMXWJOOGDGHN-NLSFWIRASA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

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